2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
Scientific Research Applications
Synthesis of Quinoline Derivatives
- Synthesis Methods : Palladium-catalyzed cyclization-alkoxycarbonylation is used for synthesizing quinoline derivatives, including 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride. This method provides an effective approach to produce various quinoline derivatives under specific conditions (Costa et al., 2004).
Molecular and Crystal Structure Analysis
- Conformational Studies : The molecule demonstrates conformational and configurational disorder, indicating complexity in its structural behavior. Studies of similar compounds show hydrogen bonding and pi-stacking interactions in crystal structures (Cuervo et al., 2009).
Antitumor Research
- Biological Activity : Quinoline derivatives, like 2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride, show promise in antitumor research. They exhibit significant biological activity and are being explored for their pharmacological mechanisms, such as apoptosis and cell cycle modulation (Wang et al., 2022).
Photophysical and Spectroscopic Investigation
- Analytical Potential : The derivative's photophysical and spectroscopic properties are investigated for potential analytical applications, including determining critical micelle concentrations and exploring anti-bacterial properties (Zayed & Kumar, 2017).
Structural and Optical Properties
- Material Science Applications : The structural and optical properties of quinoline derivatives are important in the development of materials like thin films, with applications in photovoltaics and electronics (Zeyada et al., 2016).
Anti-Inflammatory Effects
- Medical Research : Certain quinoline derivatives demonstrate anti-inflammatory effects by inhibiting LPS-induced responses in macrophages, suggesting potential therapeutic applications (Yang et al., 2019).
Computational Studies
- Computational Chemistry : Detailed DFT and TD-DFT calculations are used for studying the molecular structure and spectroscopic characterization of quinoline derivatives, providing insights into their electronic and optical properties (Wazzan et al., 2016).
Green Chemistry Applications
- Eco-Friendly Synthesis : Quinolines are synthesized using environmentally benign methods, emphasizing the move towards greener chemical processes (Nasseri et al., 2015).
properties
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)quinoline-4-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-23-16-8-11(9-17(24-2)18(16)25-3)15-10-13(19(20)22)12-6-4-5-7-14(12)21-15/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPRGRKCBMDGDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201205156 | |
Record name | 2-(3,4,5-Trimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160260-80-9 | |
Record name | 2-(3,4,5-Trimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3,4,5-Trimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201205156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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